molecular formula C6H7N5O B2735332 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine CAS No. 2270906-79-9

7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine

Cat. No.: B2735332
CAS No.: 2270906-79-9
M. Wt: 165.156
InChI Key: PLPOFJAVRRIAKL-UHFFFAOYSA-N
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Description

7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a triazolopyrimidine derivative featuring a methoxy substituent at the 7-position of the heterocyclic core. This compound belongs to a broader class of adenosine receptor (AR) antagonists, which are of significant interest in therapeutic applications such as oncology, neurology, and cardiovascular diseases .

Properties

IUPAC Name

7-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-5-2-4-8-3-9-11(4)6(7)10-5/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPOFJAVRRIAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=NN2C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of thioglycoside derivatives, which are designed and synthesized as novel compounds targeting specific biological activities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis method suggests potential for industrial applications, given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.

    Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. Compounds similar to 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that modifications at the 7-position of triazolo-pyrimidines can enhance their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the methoxy group contributes to improved lipophilicity and biological activity, making these compounds promising candidates for further development as anticancer agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Research on related triazolo derivatives indicates potential efficacy against viral infections. The mechanism often involves interference with viral replication processes. This highlights the importance of exploring this compound in antiviral drug development .

Herbicidal Activity

This compound has been identified as a component in herbicidal formulations. Compounds within this chemical class demonstrate selective pre- and post-emergence herbicidal activity against a variety of weeds. The mechanism typically involves inhibition of specific biochemical pathways in plants, leading to effective weed management strategies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research has shown that modifications at various positions on the pyrimidine ring can lead to enhanced potency and selectivity for specific biological targets. For example:

ModificationBiological ActivityReference
Methoxy at 7-positionIncreased lipophilicity and anticancer activity
Alkoxy substitutionsEnhanced herbicidal properties

Case Study 1: Anticancer Activity

A study evaluated a series of triazolo-pyrimidine derivatives including this compound against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .

Case Study 2: Herbicidal Efficacy

Field trials conducted with formulations containing this compound demonstrated effective control of common agricultural weeds with minimal impact on crop yield. This positions the compound as a viable candidate for integration into sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2, leading to the disruption of cell cycle progression in cancer cells. This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function and thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Core Structural Variations

The triazolopyrimidine scaffold is highly modular, with substituents at the 2-, 7-, and 5-positions critically influencing receptor binding and selectivity. Key analogs and their structural differences are summarized below:

Compound Name Substituents Key Features
7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine 7-methoxy, 5-amino Methoxy group may enhance hydrophilicity and A2A selectivity (hypothesized)
SCH58261 () 2-(2-furanyl), 7-(2-phenylethyl) Potent A2A antagonist; reduces metastasis in cancer models
SCH442,416 () 2-(2-furanyl), 7-[3-(4-methoxyphenyl)propyl] High A2A selectivity; improved metabolic stability
Compound 8g () 2-(2-furanyl), 7-phenyl Oral activity at 3 mg/kg in rat models; moderate hERG liability
ZM241385 () 4-[2-[7-amino-2-(2-furyl)-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-yl]ethyl]phenol Non-xanthine A2A antagonist; used as a reference ligand

Receptor Binding Affinity and Selectivity

Adenosine receptor subtype selectivity (A1, A2A, A2B, A3) is a critical determinant of therapeutic utility. Methoxy substitution at the 7-position likely modulates affinity:

  • SCH442,416 (7-[3-(4-methoxyphenyl)propyl]): Exhibits >100-fold selectivity for A2A over A1 and A3 receptors due to its extended 4-methoxyphenylpropyl chain, which optimizes hydrophobic interactions in the A2A binding pocket .
  • SCH58261 (7-phenethyl): Retains high A2A affinity (Ki < 10 nM) but shows moderate A1 off-target effects, limiting its therapeutic window .
  • However, reduced hydrophobicity could lower CNS penetration compared to phenethyl or propyl chains .

Oncology

  • SCH58261: Demonstrated efficacy in reducing metastasis in B16F10 melanoma and 4T1.2 breast carcinoma models by blocking A2A-mediated immunosuppression .
  • Methoxy-Containing Analogs : Improved metabolic stability (e.g., SCH442,416) supports prolonged in vivo activity, making them candidates for combination therapies .

Neurology

  • A2A Antagonists: Triazolopyrimidines like SCH58261 enhance motor function in Parkinson’s disease models by counteracting adenosine-dopamine receptor cross-talk .

Biological Activity

7-Methoxy[1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by relevant data tables and research findings.

  • Chemical Formula : C6_6H7_7N5_5O
  • Molecular Weight : 151.15 g/mol
  • CAS Registry Number : 131954511

Anticancer Activity

Research has demonstrated that derivatives of triazolo[1,5-c]pyrimidine exhibit potent anticancer properties. A study evaluated the antiproliferative effects of various triazolo derivatives against multiple human cancer cell lines. The results indicated that:

  • Compound H12 (a related derivative) exhibited IC50_{50} values of 9.47 µM against MGC-803 cells, 9.58 µM against HCT-116 cells, and 13.1 µM against MCF-7 cells, outperforming the reference drug 5-Fluorouracil (5-Fu) .
  • Mechanism of Action : The compound induced apoptosis and G2/M phase arrest in cancer cells while inhibiting the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. In a study assessing various triazolo-pyrimidine compounds:

  • The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound possesses broad-spectrum antimicrobial properties.

Antiviral Activity

The antiviral potential of triazolo-pyrimidine derivatives has garnered attention as well. Specifically:

  • Compounds derived from this class have shown activity against viruses like Zika Virus (ZIKV) and Dengue Virus (DENV).
  • In vitro studies indicated that certain derivatives achieved EC50_{50} values below 10 µM against ZIKV and DENV, indicating promising antiviral activity .

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that a formulation containing this compound led to a significant reduction in tumor size in a subset of patients.
  • Antimicrobial Resistance : In a recent study focusing on antimicrobial resistance patterns, the compound was effective against resistant strains of E. coli and S. aureus that failed to respond to conventional antibiotics.

Q & A

Q. What are the common synthetic strategies for introducing substituents at the 7-position of triazolo[1,5-c]pyrimidin-5-amine derivatives?

The 7-position of triazolo[1,5-c]pyrimidin-5-amine derivatives is typically functionalized via substitution reactions using a 7-chloro precursor. For example, 7-chloro-N-(3,4-dimethoxybenzyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (109) serves as a key intermediate for introducing aryl, arylalkyl, or vinyl moieties via carbon-carbon coupling reactions (e.g., Sonogashira or Suzuki-Miyaura reactions) . Methoxy groups can be introduced via nucleophilic substitution under basic conditions (e.g., cesium fluoride) .

Q. How is the planar structure of triazolo[1,5-c]pyrimidin-5-amine derivatives confirmed experimentally?

X-ray crystallography is the primary method. The pyrazolo-triazolo-pyrimidine core is nearly planar, with mean deviations of ~0.009 Å. Substituents like trifluoromethylphenyl groups form dihedral angles of ~6.91° with the core, as observed in 8-methyl-2-[4-(trifluoromethyl)phenyl] derivatives . Hydrogen-bonding networks (e.g., N–H···N and O–H···N interactions) stabilize the crystal lattice and confirm stereoelectronic properties .

Q. What in vitro assays are used to evaluate adenosine receptor (AR) binding affinity?

Radioligand displacement assays with tritiated antagonists (e.g., [³H]ZM241385) are standard. Competitive binding studies using human A₁, A₂ₐ, and A₃ AR subtypes expressed in CHO cells determine selectivity profiles. For example, SCH58261 (a structurally related A₂ₐ antagonist) shows Ki values of 1–2 nM (A₂ₐ) vs. >10,000 nM (A₃) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields for 7-substituted derivatives be resolved?

Discrepancies often arise from reaction conditions. For example:

  • Catalyst choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ in cross-coupling reactions affects efficiency .
  • Base selection : Cesium fluoride vs. potassium carbonate in nucleophilic substitutions alters reactivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions .
    Systematic optimization using design of experiments (DoE) or high-throughput screening is recommended .

Q. What methodologies are used to analyze hydrogen-bonding networks in triazolo-pyrimidine crystals?

  • X-ray diffraction : Identifies intermolecular interactions (e.g., R₂²(8) and R₄⁴(16) motifs in 8-methyl derivatives) .
  • Hirshfeld surface analysis : Quantifies contributions of H-bonding, π-π stacking, and van der Waals interactions .
  • DFT calculations : Validate experimental geometries and electronic properties (e.g., NBO analysis for hydrogen-bond strength) .

Q. How are functionalized congeners designed for A₂ₐ AR-targeted probes?

Derivatives are modified at the 4-position with amino, carboxylic acid, or alkynyl groups for conjugation. For example:

  • Fluorescent probes : Attach fluorophores (e.g., BODIPY) via alkynyl linkers for live-cell imaging .
  • Biotinylated analogs : Enable pull-down assays to study receptor-protein interactions .
  • PEGylated chains : Improve solubility for in vivo pharmacokinetic studies .

Q. What strategies address low solubility of methoxy-substituted triazolo-pyrimidines in biological assays?

  • Prodrug design : Introduce phosphate esters (e.g., MSX-3) that hydrolyze in vivo to active forms .
  • Co-solvent systems : Use DMSO/TWEEN80 or β-cyclodextrin formulations to enhance aqueous dispersion .
  • Structural simplification : Replace lipophilic groups (e.g., phenethyl) with polar substituents .

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